molecular formula C26H31NO5 B1496222 (4a'S,10'S,10a'S)-6'-Methoxy-11'-methyl-5'-phenoxy-1',2',9',10'-tetrahydro-4'H,10a'H-spiro[1,3-dioxolane-2,3'-[10,4a](epiminoethano)phenanthren]-10a'-ol CAS No. 21020-34-8

(4a'S,10'S,10a'S)-6'-Methoxy-11'-methyl-5'-phenoxy-1',2',9',10'-tetrahydro-4'H,10a'H-spiro[1,3-dioxolane-2,3'-[10,4a](epiminoethano)phenanthren]-10a'-ol

Cat. No.: B1496222
CAS No.: 21020-34-8
M. Wt: 437.5 g/mol
InChI Key: OXNBTXGUEQFEQC-BBVWWWHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4a'S,10'S,10a'S)-6'-Methoxy-11'-methyl-5'-phenoxy-1',2',9',10'-tetrahydro-4'H,10a'H-spiro[1,3-dioxolane-2,3'-[10,4a](epiminoethano)phenanthren]-10a'-ol is a useful research compound. Its molecular formula is C26H31NO5 and its molecular weight is 437.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

21020-34-8

Molecular Formula

C26H31NO5

Molecular Weight

437.5 g/mol

IUPAC Name

(1'R,9'S,10'S)-4'-methoxy-17'-methyl-3'-phenoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol

InChI

InChI=1S/C26H31NO5/c1-27-13-12-24-17-25(30-14-15-31-25)10-11-26(24,28)21(27)16-18-8-9-20(29-2)23(22(18)24)32-19-6-4-3-5-7-19/h3-9,21,28H,10-17H2,1-2H3/t21-,24+,26+/m0/s1

InChI Key

OXNBTXGUEQFEQC-BBVWWWHTSA-N

SMILES

CN1CCC23CC4(CCC2(C1CC5=C3C(=C(C=C5)OC)OC6=CC=CC=C6)O)OCCO4

Isomeric SMILES

CN1CC[C@]23CC4(CC[C@]2([C@@H]1CC5=C3C(=C(C=C5)OC)OC6=CC=CC=C6)O)OCCO4

Canonical SMILES

CN1CCC23CC4(CCC2(C1CC5=C3C(=C(C=C5)OC)OC6=CC=CC=C6)O)OCCO4

Origin of Product

United States

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